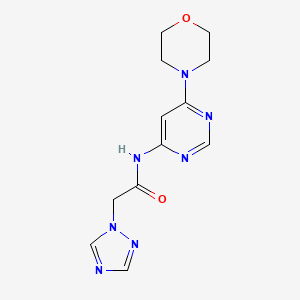

N-(6-morpholinopyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Descripción

Propiedades

IUPAC Name |

N-(6-morpholin-4-ylpyrimidin-4-yl)-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N7O2/c20-12(6-19-9-13-7-16-19)17-10-5-11(15-8-14-10)18-1-3-21-4-2-18/h5,7-9H,1-4,6H2,(H,14,15,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCJYWHSSUUMFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NC(=O)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-morpholinopyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

Morpholine Substitution: The morpholine group is introduced via nucleophilic substitution, where a halogenated pyrimidine reacts with morpholine in the presence of a base such as potassium carbonate.

Triazole Formation: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and acylating agents.

Acetamide Linkage: The final step involves coupling the triazole and morpholinopyrimidine intermediates using an acylation reaction, typically employing acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the triazole ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, with reagents like sodium azide or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Sodium azide, thiols, often in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives of the morpholine ring.

Reduction: Reduced forms of the triazole ring.

Substitution: Substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(6-morpholinopyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide exhibit antimicrobial properties. Specifically, triazole derivatives have been shown to possess activity against various bacterial and fungal pathogens. The incorporation of the morpholine and pyrimidine structures may enhance the compound's efficacy against resistant strains .

Anticancer Potential

Studies have explored the potential of triazole-containing compounds as anticancer agents. For instance, triazoles can interfere with cancer cell proliferation by inhibiting specific enzymes involved in tumor growth. This compound may serve as a lead compound for developing new anticancer therapies .

Antiparasitic Activity

The compound has been investigated for its activity against protozoan parasites such as Trypanosoma brucei, the causative agent of human African trypanosomiasis. Modifications to similar compounds have shown enhanced potency and selectivity against these parasites, suggesting that this compound could be optimized for therapeutic use .

Case Study 1: Optimization for Antimicrobial Activity

A study focusing on the optimization of triazole derivatives revealed that specific modifications to the molecular structure significantly enhanced antimicrobial efficacy. The introduction of morpholine groups improved solubility and bioavailability, leading to increased activity against Staphylococcus aureus and Candida albicans. The findings suggest that similar strategies could be applied to this compound for enhanced antimicrobial properties .

Case Study 2: Evaluation as an Anticancer Agent

In preclinical trials, derivatives of triazole compounds were evaluated for their ability to inhibit cancer cell lines. The results indicated that modifications enhancing lipophilicity resulted in improved cellular uptake and cytotoxicity against breast cancer cells. This suggests that this compound could be a candidate for further development in targeted cancer therapies .

Summary of Applications

| Application | Description |

|---|---|

| Antimicrobial | Effective against bacterial and fungal pathogens; potential for resistance management. |

| Anticancer | Inhibits tumor growth; possible lead compound for new therapies. |

| Antiparasitic | Activity against protozoan parasites; potential optimization for therapeutic use. |

Mecanismo De Acción

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The morpholinopyrimidine moiety is known to bind to the active sites of enzymes, inhibiting their activity. The triazole ring can enhance binding affinity and specificity, leading to potent biological effects. The acetamide linkage provides structural stability and influences the compound’s pharmacokinetic properties.

Comparación Con Compuestos Similares

Key Observations:

Heterocyclic Core: The target compound’s pyrimidine core differentiates it from benzothiazole (e.g., 7a–b) or phenyl-based analogs (e.g., 5c). Morpholine at C6 may improve solubility compared to alkoxybenzothiazole (7a–b) or bromophenyl (5c) groups.

Triazole Linkage :

- Unlike sulfur-linked triazole-furan hybrids (e.g., ), the target compound’s triazole is directly attached via an acetamide oxygen, which could alter electronic properties and hydrogen-bonding capacity.

Synthetic Routes :

- The synthesis of similar compounds often involves alkylation of chloroacetamides with azoles (e.g., 1H-1,2,4-triazole) under basic conditions . For example, derivatives like 7a–b were prepared by reacting benzothiazole intermediates with chloroacetyl chloride, followed by substitution with triazole .

- Morpholine-substituted pyrimidines are typically synthesized via nucleophilic aromatic substitution (e.g., replacing halogens with morpholine) .

Physicochemical Properties

Actividad Biológica

N-(6-morpholinopyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide, with the CAS number 1396686-15-9 and a molecular weight of 289.29 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and implications in therapeutic applications based on various studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H15N7O2. The structure features a morpholine ring linked to a pyrimidine moiety and a triazole group, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C12H15N7O2 |

| Molecular Weight | 289.29 g/mol |

| CAS Number | 1396686-15-9 |

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors. The methods often include the formation of the morpholine and triazole rings through cyclization reactions followed by acetamide formation.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving related triazole derivatives have demonstrated their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving caspase activation and DNA synthesis inhibition .

The proposed mechanisms of action for these compounds include:

- Inhibition of DNA Synthesis : The triazole moiety may interfere with nucleic acid synthesis pathways.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase cascades has been observed in related compounds .

Other Biological Activities

In addition to anticancer effects, there is potential for antimicrobial activity. Compounds containing triazole rings are well-documented for their antifungal and antibacterial properties, making them candidates for further investigation in infectious disease contexts .

Case Studies

Several studies highlight the biological efficacy of related compounds:

- Study on Triazole Derivatives : A study evaluated various triazole derivatives for their anticancer activity against multiple cell lines. Results indicated that certain derivatives led to significant cell death through apoptosis-related pathways .

- Synthesis and Evaluation : Another research effort synthesized a series of morpholino-pyrimidine derivatives and assessed their biological activities, revealing promising results against specific cancer types .

Q & A

Q. What are the standard synthetic routes for N-(6-morpholinopyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

- Morpholine introduction : Nucleophilic substitution at the 6-position of the pyrimidine ring under reflux with morpholine in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Triazole-acetamide coupling : Acylation or alkylation reactions to attach the 1,2,4-triazole moiety via thio- or chloroacetamide intermediates, often requiring catalysts like K₂CO₃ or phase-transfer agents .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product.

Critical parameters : Temperature control during substitution, solvent polarity for regioselectivity, and catalyst choice to minimize byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the morpholine ring (δ 3.6–3.8 ppm for N-CH₂), pyrimidine protons (δ 8.2–8.5 ppm), and triazole protons (δ 8.0–8.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 345.1) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Kinase inhibition : Screen against kinase panels (e.g., EGFR, Aurora kinases) using ADP-Glo™ assays, with IC₅₀ determination via dose-response curves .

- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to establish selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations). Validate using orthogonal methods:

- Compare radiometric (³²P-ATP) and luminescent (ADP-Glo™) assays under standardized ATP levels .

- Perform kinetic studies (e.g., SPR) to distinguish competitive vs. non-competitive inhibition mechanisms .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests to assess inter-assay variability .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

- Structural modifications :

- Replace metabolically labile groups (e.g., methyl substituents on morpholine with deuterated analogs) .

- Introduce electron-withdrawing groups (e.g., -CF₃) on the triazole ring to reduce CYP450-mediated oxidation .

- In vitro ADME : Use liver microsome assays (human/rat) to identify metabolic hotspots, followed by deuteration or fluorination .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

- Molecular docking : Map binding poses in kinase ATP pockets (e.g., using AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with pyrimidine N1) .

- QSAR models : Train models on datasets of pyrimidine-triazole analogs to predict substituent effects on selectivity (e.g., CoMFA, Random Forest) .

- Free-energy perturbation (FEP) : Calculate ΔΔG for mutations in target vs. off-target binding sites .

Q. What experimental approaches validate hypothesized structure-activity relationships (SAR) for this compound?

- Analog synthesis : Prepare derivatives with systematic substitutions (e.g., morpholine → thiomorpholine; triazole → tetrazole) .

- Biological profiling : Test analogs in parallel assays (e.g., kinase panels, cytotoxicity) to correlate substituents with activity .

- Crystallography : Solve co-crystal structures with target proteins (e.g., EGFR) to confirm binding modes .

Methodological Tables

Q. Table 1. Comparative Kinase Inhibition Profiles of Pyrimidine-Triazole Analogs

Q. Table 2. Key Reaction Parameters for Morpholine-Pyrimidine Coupling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.